2-(3-Chlorophenyl)-2-(thiophen-2-ylsulfanyl)acetic acid
Overview
Description
2-(3-Chlorophenyl)-2-(thiophen-2-ylsulfanyl)acetic acid (2-CPA) is a synthetic compound that has recently been studied for its potential biomedical applications. 2-CPA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. This compound has been of particular interest to researchers due to its ability to target multiple pathways in the body.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
A significant application of this chemical involves its use in the synthesis of pharmaceutical compounds. For instance, it is a critical intermediate in the production of Clopidogrel, a widely used antiplatelet drug. The synthesis pathway offers advantages such as high yield, good quality, and suitability for industrialization, highlighting its importance in pharmaceutical manufacturing (Hu Jia-peng, 2012).
Development of Electrochromic Materials
Another intriguing application is in the creation of electrochromic materials. A derivative of terthiophene oligomer was synthesized and its electropolymerization studied, showing potential for use as an electrochromic material due to its excellent coloration efficiency and response time. This research opens up new possibilities for the development of advanced electrochromic devices (Youshan Zhang et al., 2016).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-thiophen-2-ylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c13-9-4-1-3-8(7-9)11(12(14)15)17-10-5-2-6-16-10/h1-7,11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXADZFAGKNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)SC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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